

Gallium-68 PET Technical Support Center: Optimizing Acquisition and Reconstruction

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Gallium-68
Cat. No.:	B1239309

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing **Gallium-68** (Ga-68) PET acquisition and reconstruction parameters.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters I need to consider for optimizing Ga-68 PET acquisition?

A1: The primary acquisition parameters to optimize for Ga-68 PET imaging are:

- **Injected Activity:** The amount of Ga-68 radiotracer administered to the subject. For adult patients, this typically ranges from 100 to 200 MBq (2.7 to 5.4 mCi).[1] For pediatric patients, the dosage is usually weight-based, around 2 MBq/kg.[1]
- **Uptake Time:** The time between radiotracer injection and the start of the scan. For many Ga-68 tracers like DOTATATE and PSMA, this is typically around 60 minutes to allow for optimal biodistribution and receptor binding.[2][3]
- **Acquisition Time per Bed Position:** The duration of scanning for each segment of the body. Longer acquisition times can improve image quality by increasing the number of detected counts, but also increase the risk of patient motion. Studies have shown that for Ga-68 PSMA PET/MRI, an acquisition time of 4 minutes per bed position provides a good balance between image quality and scan duration.[4] For some tracers like [68Ga]FAPI-46, a

reduction from 4 to 3 minutes per bed position may be possible without significant loss of image quality.[\[5\]](#)

Q2: Which reconstruction algorithm should I use for my Ga-68 PET data?

A2: The choice of reconstruction algorithm significantly impacts image quality. The most common algorithms are:

- Ordered Subset Expectation Maximization (OSEM): A widely used iterative reconstruction method. While effective, OSEM can be susceptible to increased image noise, especially with a higher number of iterations.[\[6\]](#)[\[7\]](#)
- Bayesian Penalized-Likelihood (BPL) / Block Sequential Regularized Expectation Maximization (BSREM): These are advanced iterative reconstruction algorithms (e.g., Q.Clear by GE Healthcare) that incorporate a noise-suppression term.[\[6\]](#)[\[8\]](#)[\[9\]](#) BPL/BSREM can often improve the signal-to-noise ratio (SNR) and contrast recovery compared to OSEM, particularly in low-count situations.[\[2\]](#)[\[6\]](#)[\[8\]](#)[\[10\]](#)

For Ga-68 imaging, BPL/BSREM algorithms are often preferred as they can produce images with better quality and quantitative accuracy.[\[2\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Q3: How do I choose the optimal number of iterations and subsets for OSEM reconstruction?

A3: The number of iterations and subsets in OSEM reconstruction affects the convergence of the algorithm and, consequently, the image quality.

- Iterations: Increasing the number of iterations generally leads to better contrast recovery but also amplifies image noise.[\[11\]](#)[\[12\]](#) A common practice is to use a limited number of iterations (e.g., 2-4) to control noise.[\[7\]](#)
- Subsets: Increasing the number of subsets can accelerate the reconstruction process.

The optimal combination depends on the specific scanner, radiotracer, and clinical task. It's often a trade-off between image sharpness and noise. Phantom studies are recommended to determine the ideal parameters for your system.

Q4: What is the β -value in BPL/BSREM reconstruction and how do I select the right one?

A4: The β -value (penalization factor) in BPL/BSREM algorithms controls the level of noise suppression.[12]

- Higher β -values result in smoother images with less noise but may lead to a loss of detail and underestimation of standardized uptake values (SUVs), especially in small lesions.
- Lower β -values produce sharper images with higher contrast but also more noise.

The optimal β -value is tracer-dependent and should be determined through phantom and clinical studies. For example, studies on Ga-68 DOTATATE have suggested an optimal β -value of around 800, which provides a good balance between image quality and quantitative accuracy.[2][8][13] For Ga-68 PSMA, optimal β -values have been reported in the range of 600-800.[9] For low-count [68Ga]citrate imaging, a beta value of 500 has been suggested to provide the best tradeoff between image noise and resolution.[6]

Troubleshooting Guide

Problem	Possible Causes	Recommended Solutions
High Image Noise	<ul style="list-style-type: none">- Insufficient acquisition time per bed position.- Low injected activity.- Inappropriate reconstruction parameters (e.g., too many iterations in OSEM, too low β-value in BPL/BSREM).	<ul style="list-style-type: none">- Increase acquisition time per bed position (e.g., to 3-4 minutes).[4][5]- Ensure injected activity is within the recommended range (100-200 MBq for adults).[1]- For OSEM, reduce the number of iterations or apply a post-reconstruction filter.[11]- For BPL/BSREM, increase the β-value to enhance noise suppression.[10]
Blurry Images / Poor Resolution	<ul style="list-style-type: none">- Patient motion during the scan.- Inappropriate reconstruction parameters (e.g., too few iterations in OSEM, too high β-value in BPL/BSREM).- Physical properties of Ga-68 (higher positron energy compared to ¹⁸F).[14][15]	<ul style="list-style-type: none">- Use patient immobilization devices and provide clear instructions to the patient.- For OSEM, increase the number of iterations, keeping in mind the trade-off with noise.- For BPL/BSREM, decrease the β-value to improve sharpness.- Be aware of the inherent physical limitations of Ga-68 and optimize other parameters to compensate.

Inaccurate SUV Quantification	<ul style="list-style-type: none">- Incorrect reconstruction parameters.- Partial volume effect, especially in small lesions.- Inaccurate scanner calibration or dose calibrator cross-calibration.	<ul style="list-style-type: none">- Standardize reconstruction parameters based on phantom studies.[16]- Use reconstruction algorithms with point spread function (PSF) modeling to mitigate partial volume effects.[12]- Regularly perform quality control checks on the PET scanner and dose calibrator to ensure accurate calibration.[17]
Halo Artifacts (photopenic areas around high-uptake regions)	<ul style="list-style-type: none">- High contrast between organs with intense tracer uptake (e.g., bladder, kidneys) and surrounding tissue.[3]	<ul style="list-style-type: none">- This is a known issue, particularly with ^{68}Ga-PSMA.[3] Advanced reconstruction techniques and careful interpretation are necessary.Deep learning-based attenuation correction methods are being explored to mitigate these artifacts.[3]
Unexpected Biodistribution	<ul style="list-style-type: none">- Physiological variants (e.g., uptake in the uncinate process of the pancreas, spleen, or inflammatory processes for ^{68}Ga-DOTATATE).[18][19][20]Incorrect radiopharmaceutical injected.	<ul style="list-style-type: none">- Familiarize yourself with the normal biodistribution and common pitfalls for the specific ^{68}Ga tracer being used.[18][19][20][21]- Implement stringent quality control procedures in the radiopharmacy to prevent misadministration of radiotracers.[22][23]

Quantitative Data Summary

Table 1: Impact of Reconstruction Algorithm on Image Quality Metrics.

Reconstruction Algorithm	Key Findings	Reference
OSEM	<ul style="list-style-type: none">- Increased iterations lead to higher contrast but also increased noise.[11][12]- Can adversely affect image quantitation, with errors being object-size dependent.[11]	[11][12]
BPL/BSREM (Q.Clear)	<ul style="list-style-type: none">- Improves Signal-to-Noise Ratio (SNR) in tumor lesions and normal organs.[2][8]- Increases maximum Standardized Uptake Value (SUVmax) in tumors compared to OSEM.[2][8]- Can enhance accurate quantification and image quality in Ga-68 PET/CT.[10]	[2][8][10]

Table 2: Recommended Acquisition and Reconstruction Parameters from Literature.

Ga-68 Tracer	Acquisition Time per Bed Position	Reconstruction Algorithm	Recommended Parameters	Reference
68Ga-PSMA	4 minutes	PET/MRI	-	[4]
68Ga-DOTATATE	-	BPL (Q.Clear)	β -value of ~800	[2][8][13]
68Ga-PSMA	-	BPL (Q.Clear)	β -value of 600-800	[9]
[68Ga]citrate (low count)	-	TOF-BSREM	β -value of 500	[6]
[68Ga]FAPI-46	3 minutes	PET/CT	Maintained satisfactory image quality compared to 4 minutes.	[5]

Experimental Protocols

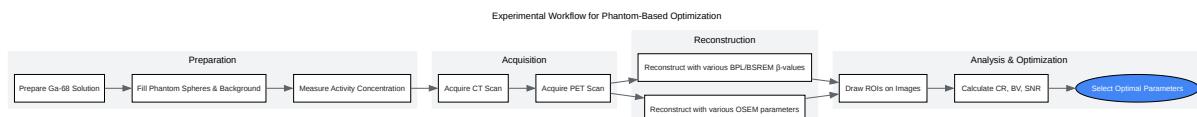
Protocol 1: NEMA IEC Body Phantom Study for Image Quality Assessment

This protocol describes a standardized method for evaluating image quality using the NEMA IEC Body Phantom.

Objective: To determine the optimal reconstruction parameters (e.g., iterations, subsets, β -value) for Ga-68 PET imaging on a specific scanner.

Materials:

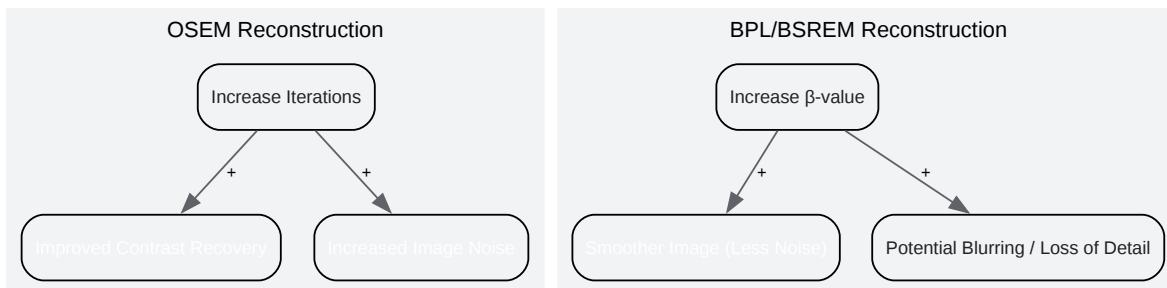
- NEMA IEC Body Phantom with fillable spheres (diameters typically 10, 13, 17, 22, 28, and 37 mm).
- Ga-68 solution.


- Dose calibrator.
- PET/CT scanner.

Methodology:

- Phantom Preparation:
 - Prepare a solution of Ga-68 with a known activity concentration.
 - Fill the spheres and the background compartment of the phantom with the Ga-68 solution. A typical sphere-to-background activity concentration ratio is 10:1 or 4:1.[6][10]
- Activity Measurement:
 - Accurately measure the activity concentration of the solutions for the spheres and the background using a calibrated dose calibrator.
- Phantom Scanning:
 - Position the phantom on the PET/CT scanner bed.
 - Acquire a CT scan for attenuation correction.
 - Perform a PET scan. The acquisition time should be sufficient to obtain adequate statistics (e.g., 6 minutes).[11]
- Image Reconstruction:
 - Reconstruct the acquired PET data using various reconstruction parameters you wish to evaluate.
 - For OSEM, vary the number of iterations and subsets (e.g., iterations: 1, 2, 3, 6, 9, 12; subsets: 4, 8, 12, 24).[11]
 - For BPL/BSREM, vary the β -value (e.g., from 200 to 1200).[2][8]
- Image Analysis:

- Draw regions of interest (ROIs) on the reconstructed images for each sphere and for the background.
- Calculate image quality metrics:
 - Contrast Recovery (CR): Measures the ability to recover the true activity concentration in the hot spheres.
 - Background Variability (BV): Measures the noise in the background region.
 - Signal-to-Noise Ratio (SNR): Often calculated as the ratio of the mean uptake in a lesion to the standard deviation of the background.[2][8]
- Optimization:
 - Plot the calculated image quality metrics against the different reconstruction parameters.
 - Select the parameters that provide the best trade-off between contrast recovery and noise for your specific imaging application.


Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for a phantom study to optimize Ga-68 PET reconstruction parameters.

Logical Relationship of Reconstruction Parameter Trade-offs

[Click to download full resolution via product page](#)

Caption: Trade-offs associated with adjusting key reconstruction parameters in OSEM and BPL/BSREM.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. radiopharmaceuticals.info [radiopharmaceuticals.info]
- 2. Optimising Gallium-68 (⁶⁸Ga) DOTATATE PET/CT Reconstruction in Neuroendocrine Tumours: A Paired Comparison of Penalised-Likelihood (BSREM/Q.Clear) and Ordered Subset Expectation Maximisation Algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing Attenuation Correction in 68Ga-PSMA PET Imaging Using Deep Learning and Artifact-Free Dataset Refinement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Acquisition time of 68Ga-PSMA-Ligand PET/MRI in Patients with Local and Metastatic Prostate Cancer | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative and Qualitative Improvement of Low-Count [68Ga]citrate and [90Y]microspheres PET Image Reconstructions using Block Sequential Regularized

Expectation Maximization Algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. β 1600 Q.Clear Digital Reconstruction of $[^{68}\text{Ga}]$ Ga-DOTANOC PET/CT Improves Image Quality in NET Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimising Gallium-68 (^{68}Ga) DOTATATE PET/CT Reconstruction in Neuroendocrine Tumours: A Paired Comparison of Penalised-Likelihood (BSREM/Q.Clear) and Ordered Subset Expectation Maximisation Algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. koreascience.kr [koreascience.kr]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Making sure you're not a bot! [gupea.ub.gu.se]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of PET image for fluorine-18 and gallium-68 using phantom in PET/CT [inis.iaea.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. health.tas.gov.au [health.tas.gov.au]
- 18. Normal Variants, Pitfalls and Artifacts in Ga-68 DOTATATE PET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Normal Variants, Pitfalls and Artifacts in Ga-68 DOTATATE PET/CT Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Normal Variants, Pitfalls and Artifacts in Ga-68 DOTATATE PET/CT Imaging [frontiersin.org]
- 21. Frontiers | Normal Variants, Pitfalls, and Artifacts in Ga-68 Prostate Specific Membrane Antigen (PSMA) PET/CT Imaging [frontiersin.org]
- 22. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jnm.snmjournals.org [jnm.snmjournals.org]
- To cite this document: BenchChem. [Gallium-68 PET Technical Support Center: Optimizing Acquisition and Reconstruction]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1239309#optimization-of-gallium-68-pet-acquisition-and-reconstruction-parameters>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com